molecular formula C24H22N2O3S B7701104 N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide

Cat. No. B7701104
M. Wt: 418.5 g/mol
InChI Key: ZHAXKDVXOAJITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring and the addition of the benzyl and benzenesulfonamide groups. The synthesis of quinoline derivatives has been extensively studied and various methods have been developed .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached benzyl and benzenesulfonamide groups. The exact structure would depend on the positions of these groups on the quinoline ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives are known to participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as modulate the activity of certain neurotransmitters in the brain. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide in lab experiments is its potential use in cancer treatment and neurodegenerative disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide. One direction is to further investigate its potential use in cancer treatment and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide involves the reaction of 2-hydroxy-7-methylquinoline with benzylamine and benzenesulfonyl chloride. The resulting product is purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-cancer properties and has been studied for its use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-18-12-13-20-15-21(24(27)25-23(20)14-18)17-26(16-19-8-4-2-5-9-19)30(28,29)22-10-6-3-7-11-22/h2-15H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXKDVXOAJITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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